4-(Benzyloxy)nicotinic acid
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Overview
Description
4-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound features a benzyloxy group attached to the fourth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)nicotinic acid typically involves the benzyloxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines .
Scientific Research Applications
4-(Benzyloxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which lacks the benzyloxy group.
4-Methylnicotinic Acid: A derivative with a methyl group instead of a benzyloxy group.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: Another derivative with different substituents on the nicotinic acid ring.
Uniqueness: 4-(Benzyloxy)nicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-phenylmethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
YWHFBQFGTOYWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
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